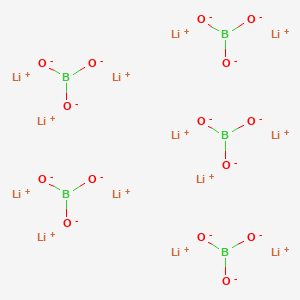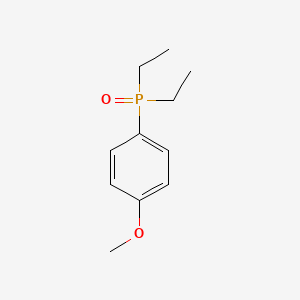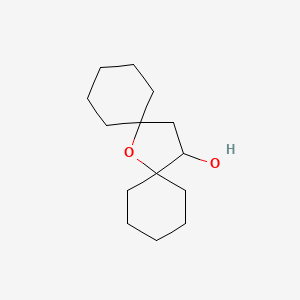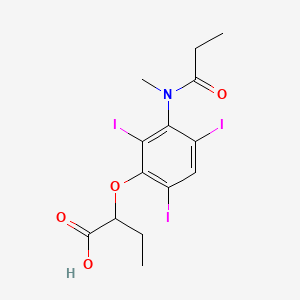
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Amidation: The formation of the N-methylpropionamido group is accomplished by reacting the iodinated phenol with N-methylpropionamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its high iodine content.
Medicine: Explored for its potential therapeutic effects, particularly in thyroid-related disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The amide and carboxylic acid groups facilitate interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(N-Methylpropionamido)-2,4,6-diiodophenoxy)butyric acid: Lacks one iodine atom, resulting in different reactivity and properties.
2-(3-(N-Methylpropionamido)-2,4,6-trichlorophenoxy)butyric acid: Chlorine atoms replace iodine, leading to variations in chemical behavior and applications.
Uniqueness
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its high iodine content, which imparts distinct radiological and chemical properties. This makes it particularly valuable in applications requiring radiolabeling and specific reactivity profiles.
Propiedades
Número CAS |
24340-24-7 |
|---|---|
Fórmula molecular |
C14H16I3NO4 |
Peso molecular |
642.99 g/mol |
Nombre IUPAC |
2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-9(14(20)21)22-13-8(16)6-7(15)12(11(13)17)18(3)10(19)5-2/h6,9H,4-5H2,1-3H3,(H,20,21) |
Clave InChI |
VQEBNUWPANOILF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


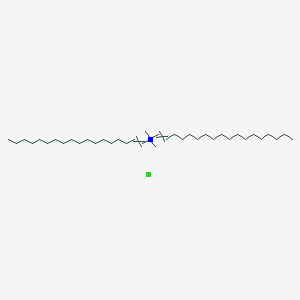
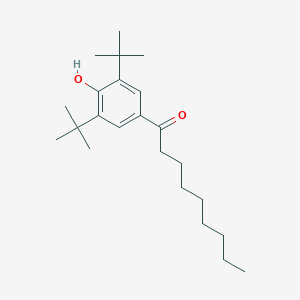
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
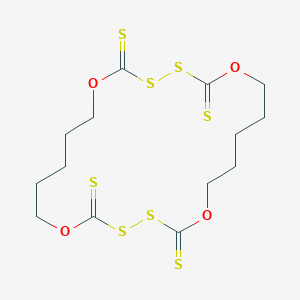
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
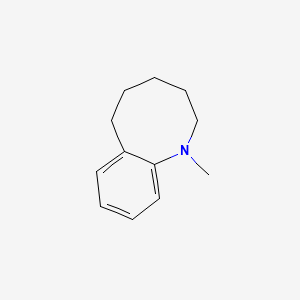
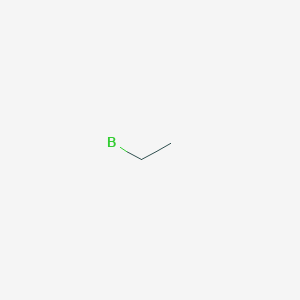

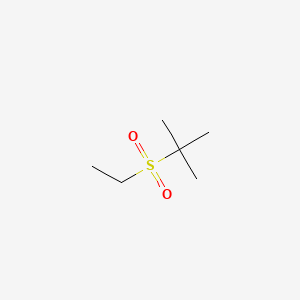
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)

